REACTION_CXSMILES
|
C([O:3][C:4]([C:6]12[CH2:11][CH:10]1[CH2:9][N:8]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7]2)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH2:12]([N:8]1[CH2:9][CH:10]2[C:6]([CH2:4][OH:3])([CH2:11]2)[CH2:7]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C12CN(CC2C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.966 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was carefully quenched with saturated aqueous NH4Cl (1 ml)
|
Type
|
ADDITION
|
Details
|
treated with ethyl acetate (50 ml)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the removal of solution from the filtrate
|
Type
|
CUSTOM
|
Details
|
provided the crude title product which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (100-200 mesh, silicagel)
|
Type
|
WASH
|
Details
|
eluting the compound with 15% ethyl acetate in hexane
|
Type
|
CUSTOM
|
Details
|
to give pure product as a colorless oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2(CC2C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |